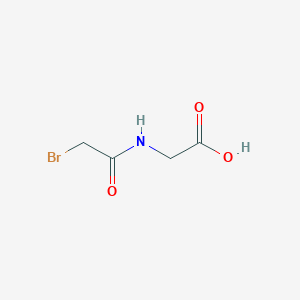

N-(Bromoacetyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromoacetyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMYKLFYXRGJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512705 | |

| Record name | N-(Bromoacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-21-6 | |

| Record name | N-(Bromoacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Bromoacetyl Glycine and Its Derivatives

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis remains a fundamental and widely practiced method for the preparation of N-(bromoacetyl)glycine and its derivatives. This approach involves the reaction of glycine (B1666218) or its esters with a bromoacetylating agent in a suitable solvent system.

Acylation of Glycine and its Derivatives with Bromoacetyl Halides

The core reaction in the synthesis of N-(bromoacetyl)glycine and its esters is the acylation of the amino group of glycine or a glycine derivative with a bromoacetyl halide, most commonly bromoacetyl bromide or bromoacetyl chloride. This nucleophilic acyl substitution reaction forms a stable amide bond.

The synthesis of N-(bromoacetyl)glycine is typically achieved through the reaction of glycine with bromoacetyl bromide. In a representative procedure, glycine is dissolved in an aqueous alkaline solution, such as sodium hydroxide, and cooled to a low temperature, often around 0°C, to control the exothermic nature of the reaction. Bromoacetyl bromide is then added portion-wise to the chilled solution while maintaining the pH of the reaction mixture in the alkaline range. The careful control of temperature and pH is crucial to prevent hydrolysis of the bromoacetyl bromide and to promote the desired N-acylation over potential side reactions. Upon completion of the reaction, the product is typically isolated by acidification of the reaction mixture, which leads to the precipitation of N-(bromoacetyl)glycine. The crude product can then be purified by recrystallization.

A summary of a typical synthetic protocol is presented in the table below.

| Step | Procedure | Key Parameters |

| 1 | Dissolve glycine in an aqueous NaOH solution. | Concentration of NaOH, Temperature (cool to 0°C) |

| 2 | Add bromoacetyl bromide dropwise. | Maintain temperature below 5°C, Maintain pH > 8 |

| 3 | Stir the reaction mixture at low temperature. | Reaction time (e.g., 1-2 hours) |

| 4 | Acidify the solution with a strong acid (e.g., HCl). | pH ~2 |

| 5 | Collect the precipitate by filtration. | |

| 6 | Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water). |

The synthesis of N-(bromoacetyl)glycine esters, such as the ethyl ester, follows a similar acylation principle but starts with the corresponding glycine ester, for instance, glycine ethyl ester. A general method involves dissolving glycine ethyl ester in a suitable organic solvent, often in the presence of a base to act as a proton scavenger. Chloroform (B151607) or dichloromethane (B109758) are commonly used solvents. A variety of bases can be employed, including organic bases like triethylamine (B128534) or inorganic bases such as sodium bicarbonate.

A procedure analogous to the synthesis of related compounds involves the reaction of an amino acid ester with a bromoacetyl halide in an appropriate solvent. For example, a method for synthesizing N-(1-indanyl) glycine ethyl ester involves reacting 1-indanamine with ethyl bromoacetate (B1195939) in methanol (B129727) with potassium carbonate as the base prepchem.com. This illustrates a common strategy where the amino component is reacted with a bromoacetate ester.

Alternatively, and more directly for N-(bromoacetyl)glycine ethyl ester, glycine ethyl ester can be reacted with bromoacetyl bromide or chloride. The reaction is typically carried out at a reduced temperature to manage its exothermicity. The choice of base is important to neutralize the hydrogen halide formed during the reaction, thus driving the reaction to completion. After the reaction, a standard aqueous workup is usually performed to remove the base and any water-soluble byproducts. The final product, N-(bromoacetyl)glycine ethyl ester, is then isolated and purified, often by column chromatography.

The following table outlines a general procedure for the synthesis of N-(bromoacetyl)glycine ethyl ester.

| Step | Procedure | Key Parameters |

| 1 | Dissolve glycine ethyl ester and a base (e.g., triethylamine) in an anhydrous organic solvent (e.g., CH2Cl2). | Stoichiometry of base (slight excess) |

| 2 | Cool the solution to 0°C. | |

| 3 | Add bromoacetyl bromide or chloride dropwise. | Maintain low temperature |

| 4 | Allow the reaction to warm to room temperature and stir. | Reaction time (monitored by TLC) |

| 5 | Perform an aqueous workup (e.g., wash with water, dilute acid, and brine). | |

| 6 | Dry the organic layer and remove the solvent under reduced pressure. | |

| 7 | Purify the crude product by column chromatography. | Choice of eluent |

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of N-(bromoacetyl)glycine and its derivatives. Several factors can be systematically varied to achieve the best results.

Temperature Control: The acylation reaction is exothermic, and maintaining a low temperature, particularly during the addition of the bromoacetyl halide, is essential to minimize side reactions. These can include the hydrolysis of the acyl halide and the potential for multiple acylations.

Solvent Choice: The choice of solvent can significantly impact the reaction rate and the ease of product isolation. For the synthesis of the free acid, an aqueous medium is common, while for the esters, anhydrous organic solvents like dichloromethane or chloroform are preferred to prevent hydrolysis of the ester group.

Stoichiometry: The molar ratio of the reactants is another key parameter. Using a slight excess of the bromoacetyl halide can help to ensure complete conversion of the glycine or its derivative. However, a large excess should be avoided as it can lead to purification challenges. The amount of base used should be sufficient to neutralize the acid byproduct.

Advanced Synthetic Techniques: To further enhance yield and purity while reducing reaction times, modern synthetic methodologies can be employed.

Microwave-assisted synthesis: This technique can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.

Flow chemistry: Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher purity and more consistent results.

The table below summarizes key parameters for optimization.

| Parameter | Conventional Approach | Optimized Conditions & Advanced Techniques | Rationale |

| Temperature | 0°C to room temperature | Precise control, often sub-zero initially | Minimizes side reactions and degradation. |

| Solvent | Aqueous or standard organic solvents | Anhydrous conditions for esters, green solvents | Prevents hydrolysis and improves environmental impact. |

| Stoichiometry | Slight excess of acylating agent | Near-equimolar with careful monitoring | Reduces impurities and simplifies purification. |

| Methodology | Batch processing | Microwave-assisted, Flow chemistry | Reduces reaction time, improves control and scalability. |

Solid-Phase Synthesis Strategies for N-Bromoacetyl-Modified Peptides

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides on a solid support. This methodology can be adapted to incorporate N-bromoacetyl groups, creating peptides with a reactive handle for subsequent modifications.

Integration into Automated Peptide Synthesis Protocols

The introduction of an N-bromoacetyl group onto a peptide synthesized on a solid support can be seamlessly integrated into automated peptide synthesis protocols nih.gov. This modification is typically performed at the final step of the synthesis, after the full peptide sequence has been assembled and while the peptide is still attached to the resin.

The process generally involves the following steps within an automated peptide synthesizer:

Final Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the last amino acid in the peptide sequence is removed according to the standard deprotection protocol of the synthesizer.

N-Bromoacetylation: A solution of bromoacetic anhydride (B1165640) or bromoacetyl bromide, often with a non-nucleophilic base such as diisopropylethylamine (DIEA), is then introduced to the resin-bound peptide. The synthesizer is programmed to deliver the reagents and allow the coupling reaction to proceed for a specified time to ensure complete acylation of the free N-terminal amine.

Washing: Following the bromoacetylation step, the resin is thoroughly washed with appropriate solvents (e.g., dichloromethane and dimethylformamide) to remove excess reagents and byproducts.

Cleavage and Deprotection: Finally, the N-bromoacetylated peptide is cleaved from the solid support, and the side-chain protecting groups are removed using a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA).

The choice of solid support is important. Merrifield resins are commonly used in Boc-based SPPS, while Wang resins are a popular choice for Fmoc-based strategies peptide.compeptide.comlibretexts.org. The linkage of the peptide to the resin must be stable to the conditions of N-bromoacetylation but cleavable at the end of the synthesis.

The table below provides a simplified overview of an automated N-bromoacetylation cycle.

| Step | Action | Reagents |

| 1 | N-terminal Deprotection | Piperidine in DMF (for Fmoc) or TFA in DCM (for Boc) |

| 2 | Washing | DMF, DCM |

| 3 | N-Bromoacetylation | Bromoacetic anhydride or Bromoacetyl bromide, DIEA in NMP or DMF |

| 4 | Washing | DMF, DCM |

| 5 | Cleavage from Resin | TFA-based cleavage cocktail |

This automated approach allows for the efficient and reproducible synthesis of N-bromoacetyl-modified peptides, which are valuable intermediates for the production of cyclic peptides, peptide conjugates, and other complex biomolecules nih.gov.

Derivatization at the N-Terminus of Peptides

The most direct application of N-(bromoacetyl)glycine and related compounds is the modification of the N-terminal amino group of a peptide. This bromoacetylation renders the peptide reactive towards nucleophiles, most notably the sulfhydryl group of cysteine residues, enabling the formation of stable thioether bonds. This strategy is widely employed for peptide cyclization, polymerization, and conjugation to carrier proteins or surfaces.

A well-established method for N-terminal bromoacetylation involves the use of an automated peptide synthesizer. google.comgoogle.com In the final step of solid-phase peptide synthesis, after the final amino acid has been coupled and its N-terminal protecting group removed, bromoacetic acid is introduced. The coupling is typically mediated by the in situ formation of bromoacetic acid anhydride, which then reacts with the free N-terminal amine of the resin-bound peptide. google.com This automated approach allows for the efficient and standardized production of N-bromoacetylated peptides. google.com These derivatized peptides can be cleaved from the resin and deprotected using standard procedures, such as treatment with hydrogen fluoride (B91410) (HF), as the bromoacetyl group is stable to these conditions. nih.gov

The resulting N-bromoacetylated peptides are versatile reagents. Their reaction with cysteine residues, either within the same peptide chain (intramolecular) or on a separate molecule (intermolecular), is highly efficient at neutral to slightly alkaline pH. google.comgoogle.com By controlling the concentration of the peptide, the reaction can be directed towards either cyclization (at lower concentrations) or polymerization (at higher concentrations). google.com

Incorporation of Side-Chain Bromoacetyl Functionalities

While N-terminal modification is a powerful tool, the ability to introduce a bromoacetyl group at a specific internal position within a peptide sequence offers greater control over the geometry of the final conjugate or cyclic structure. This is achieved by utilizing amino acid building blocks that have a bromoacetyl moiety incorporated into their side chain.

Synthesis of Nα-tert-Butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) for Site-Specific Installation

A key reagent for the site-specific incorporation of a bromoacetyl group is Nα-tert-Butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine, commonly referred to as BBAL. nih.govorgsyn.org This trifunctional amino acid derivative allows for the introduction of a bromoacetyl group via the side chain of a lysine (B10760008) residue at any desired position in a peptide sequence during solid-phase peptide synthesis. nih.gov

The synthesis of BBAL begins with the preparation of N-bromoacetyl-β-alanine. This is achieved by reacting β-alanine with bromoacetyl bromide in an aqueous solution. orgsyn.org The pH of the reaction is maintained near neutral by the concurrent addition of a base, such as sodium hydroxide, to neutralize the hydrobromic acid that is formed. orgsyn.org

The resulting N-bromoacetyl-β-alanine is then condensed with Nα-Boc-L-lysine. nih.gov This condensation reaction creates an amide bond between the carboxyl group of N-bromoacetyl-β-alanine and the ε-amino group of the lysine side chain. The final product, BBAL, is a stable, white powder that can be readily used in automated peptide synthesizers programmed for Nα-Boc amino acid derivatives. nih.govorgsyn.org A significant advantage of BBAL is the stability of the bromoacetyl group and the protecting groups to the final HF deprotection and cleavage from the resin. nih.govorgsyn.org

Synthesis of N-Bromoacetyl Amino Acid Derivatives Beyond Glycine

The principles of N-bromoacetylation can be extended to amino acids other than glycine, allowing for the creation of a diverse range of reactive building blocks. The general approach involves the acylation of the amino group of the desired amino acid with a bromoacetylating agent.

A common method for the N-bromoacetylation of amino acids is the reaction of the amino acid with bromoacetyl bromide under controlled pH conditions. This procedure is analogous to the synthesis of N-bromoacetyl-β-alanine. orgsyn.org The amino acid is dissolved in an aqueous solution, and bromoacetyl bromide is added while maintaining a neutral or slightly alkaline pH through the addition of a base. This ensures that the amino group is sufficiently nucleophilic to react with the bromoacetyl bromide while minimizing unwanted side reactions.

Alternatively, for amino acids with sensitive side chains, a two-step procedure involving the formation of an active ester of bromoacetic acid can be employed. While not as direct, this method can offer greater selectivity. The synthesis of N-acetylated amino acids, such as N-acetyl-L-leucine and N-acetyl-L-phenylalanine, is often achieved by reaction with acetic anhydride. isef.netprepchem.commagritek.com By analogy, bromoacetic anhydride could be used for the corresponding N-bromoacetylation.

Purification and Characterization Considerations during Synthesis

The successful synthesis of N-(Bromoacetyl)glycine and its derivatives is contingent upon rigorous purification and thorough characterization to ensure the purity and identity of the final products.

Following synthesis, crude products are often purified by recrystallization. For instance, N-bromoacetyl-β-alanine can be crystallized from a mixture of ethyl acetate (B1210297) and hexane. google.com The purity of the final compounds and peptide derivatives is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). google.comgoogle.com

The structural identity of these compounds is confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the presence of the bromoacetyl moiety.

Table 1: Representative NMR and Mass Spectrometry Data for N-Bromoacetyl Amino Acid Derivatives

| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | Mass Spectrometry (Expected [M+H]+) |

| N-(Bromoacetyl)glycine | ~3.8-4.2 ppm (methylene protons of bromoacetyl group) | ~165–170 ppm (carbonyl carbon of bromoacetyl group) | 196.95 |

| N-Bromoacetyl-β-alanine | δ 2.43 (t, 2H), 3.26 (q, 2H), 3.84 (s, 2H), 8.32 (br, NH), 12.20 (br, COOH) google.com | δ 29.31, 33.98, 35.05, 165.73, 172.54 google.com | 210.97 |

High-resolution mass spectrometry (HRMS) is employed to validate the molecular weight of the synthesized compounds, confirming their elemental composition. google.com Amino acid analysis is another critical characterization method, particularly for derivatized peptides. google.comgoogle.com For peptides modified with BBAL, the presence and quantity of β-alanine in the acid hydrolysate serves as a marker for the incorporation of the BBAL residue. nih.gov Similarly, if the bromoacetyl group has reacted with a cysteine residue, the quantification of S-carboxymethylcysteine in the hydrolysate confirms the formation of the thioether linkage. google.comnih.gov

Reactivity Profiles and Mechanistic Investigations of N Bromoacetyl Glycine

Nucleophilic Attack on the Bromoacetyl Moiety

The bromoacetyl group of N-(Bromoacetyl)glycine serves as an electrophilic alkylating agent, making it a target for nucleophilic attack. This reactivity is central to its application in modifying biological molecules.

The reaction between the bromoacetyl group of N-(Bromoacetyl)glycine and the sulfhydryl group of a cysteine residue is a cornerstone of its utility in biochemistry. This reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond. thermofisher.com This specific and efficient reaction allows for the site-specific labeling and modification of proteins and peptides.

The selectivity of this reaction for sulfhydryl groups can be controlled by adjusting the pH of the reaction medium. Optimal reactivity is typically observed at a pH between 7.5 and 8.5. interchim.fr Under these conditions, the bromoacetyl group demonstrates high chemoselectivity for thiols over other nucleophilic groups that may be present in peptides, such as amino and imidazole (B134444) groups. nih.gov While reactions with histidyl side chains and amino groups can occur, they are generally much slower. interchim.fr The resulting S-carboxymethylcysteine formed after the reaction can be quantified through amino acid analysis to determine the extent of the modification. nih.govgoogle.com

The rate of nucleophilic substitution reactions involving the bromoacetyl group is influenced by the pH of the environment. Studies have shown a significant kinetic difference in the reactivity of bromoacetyl functions with thiols at varying pH levels. For instance, the reaction with thiols is considerably faster at pH 9.0 compared to pH 6.5. nih.govresearchgate.net This pH-dependent reactivity allows for controlled, sequential reactions. For example, in a system containing both maleimide (B117702) and bromoacetyl groups, the maleimide can be selectively reacted with a thiol at pH 6.5, followed by the reaction of the bromoacetyl group with another thiol at pH 9.0. nih.govresearchgate.net This kinetic discrimination can be on the order of two to three orders of magnitude in terms of rate constants, providing a powerful tool for specific bioconjugation. nih.govresearchgate.net

Intramolecular Cyclization and Polymerization Reactions

When N-(Bromoacetyl)glycine is incorporated into peptides that also contain a cysteine residue, the proximity of the reactive bromoacetyl group and the nucleophilic sulfhydryl group can lead to intramolecular or intermolecular reactions.

Autopolymerization occurs when the bromoacetyl group of one peptide reacts with the cysteine sulfhydryl group of another peptide in an intermolecular fashion. nih.govgoogle.com This process is favored when the concentration of the peptide is high. The reaction links peptide monomers together through stable thioether bonds, forming linear peptide polymers. google.com The degree of polymerization can be influenced by the number of amino acid residues between the bromoacetyl moiety and the cysteine residue. Peptides with more than six interstitial residues, particularly between 15 and 20, tend to exhibit optimal polymerization. google.com

Intramolecular cyclization is favored over polymerization at lower peptide concentrations. nih.govgoogle.com In this reaction, the sulfhydryl group of a cysteine residue attacks the bromoacetyl group within the same peptide molecule, forming a cyclic peptide. nih.govgoogle.com The tendency for a peptide to cyclize is notable when there are 4 to 6 amino acid residues separating the bromoacetyl group and the cysteine residue. google.com The cyclization reaction is typically performed in an aqueous buffer at a pH between 7 and 9. google.com By carefully controlling the concentration of the starting peptide in a neutral pH buffer, one can direct the reaction towards either cyclization (at low concentrations) or polymerization (at high concentrations). nih.govgoogle.com

Comparative Reactivity Studies with Related Haloacetyl Groups (e.g., Chloroacetyl, Iodoacetyl)

The reactivity of haloacetyl groups towards nucleophiles like thiols follows a well-established trend based on the halogen's leaving group ability. The iodoacetyl group is the most reactive, followed by the bromoacetyl group, with the chloroacetyl group being the least reactive.

This hierarchy of reactivity is a critical factor in designing bioconjugation experiments. The iodoacetyl group, being highly reactive, is often used for rapid and efficient labeling of sulfhydryl groups. thermofisher.com However, its high reactivity can sometimes lead to lower stability under certain conditions. Bromoacetyl derivatives are significantly more reactive than their chloroacetyl counterparts, providing a balance of reactivity and stability that is suitable for many applications. The choice between these haloacetyl reagents allows researchers to tailor the reaction kinetics to the specific requirements of their experiment, whether a rapid reaction is necessary or a less reactive group is advantageous.

Interactive Data Table: Comparative Reactivity of Haloacetyl Groups

| Haloacetyl Group | Relative Reactivity with Thiols | Key Considerations |

| Iodoacetyl | Highest | Very fast reaction, but potentially less stable. Prone to generating free iodine, which can react with other residues like tyrosine and histidine. thermofisher.com |

| Bromoacetyl | Intermediate | More reactive than chloroacetyl, offering a good balance of reactivity and stability for many applications. |

| Chloroacetyl | Lowest | Slower reaction rate, which can be advantageous in certain experimental designs. |

Investigation of Mechanistic Pathways for α-C–H Functionalization of Glycine (B1666218) Derivatives (General Context)

The direct functionalization of carbon-hydrogen (C–H) bonds has become a pivotal strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization methods. acs.org Within this field, the selective modification of the α-C(sp³)–H bond in glycine derivatives is of significant interest due to the prevalence of the glycine motif in bioactive peptides and the potential to generate novel, unnatural amino acids. researchgate.netmdpi.com The development of these methodologies provides a greener and more direct approach to increasing the structural diversity of peptides. acs.org This section explores the general mechanistic pathways that have been investigated for the α-C–H functionalization of glycine derivatives.

Recent advancements have largely centered on visible-light-driven photoredox catalysis, which allows for the generation of radical intermediates under mild reaction conditions. researchgate.netmdpi.comnih.gov This approach is valued for its sustainability, selectivity, and simplicity. researchgate.netmdpi.com The functionalization can proceed through various reaction modes, with the specific mechanism often dictated by the choice of photocatalyst and catalyst system. researchgate.netmdpi.com

One common mechanistic pathway involves a dual photocatalytic system. For instance, the use of a combination of catalysts like Ru(bpy)₃Cl₂ and Cu(OTf)₂ under visible light and in the presence of air can facilitate the oxidation of glycine derivatives to form iminium intermediates. mdpi.com These intermediates are then susceptible to nucleophilic attack, leading to the desired α-functionalized product.

Another prominent mechanism proceeds through radical-radical cross-coupling. nih.gov In this pathway, a photocatalyst, upon absorbing visible light, initiates a single electron transfer (SET) process. This can lead to the formation of an α-amino radical from the glycine derivative. Concurrently, another radical species is generated from a coupling partner. The subsequent combination of these two radicals forms the new C-C bond at the α-position of the glycine scaffold. nih.govresearchgate.net

Mechanistic investigations have also highlighted pathways involving organometallic intermediates, particularly with transition metal catalysts like palladium. acs.org These reactions can proceed through different catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), which are well-established in cross-coupling chemistry but have been adapted for C-H activation. acs.org Copper catalysis has also been employed, where the oxidation to an imine intermediate is thought to occur via H-abstraction and single-electron transfer (SET) mechanisms. acs.org

The table below summarizes the key features of these general mechanistic pathways.

| Mechanistic Pathway | Key Intermediates | Catalysis Type | Typical Reaction |

| Photoredox Catalysis via Iminium Ion | Iminium Intermediates | Dual Catalysis (e.g., Ru/Cu) | α-Alkylation |

| Photoredox Radical-Radical Coupling | α-Amino Radicals, Alkyl Radicals | Photoredox Catalysis (e.g., Ru or catalyst-free EDA complex) | α-Alkylation |

| Organometallic C-H Activation | Organometallic Complexes | Transition Metal Catalysis (e.g., Palladium) | α-Arylation |

| SET-Induced Oxidation | Imine Intermediates | Copper-Catalyzed Oxidation | α-Arylation |

These diverse mechanistic approaches have significantly expanded the toolbox for the synthesis of complex amino acids and peptides from simple glycine precursors. The choice of a particular pathway depends on the desired transformation, the nature of the coupling partners, and the required selectivity.

Applications in Protein and Peptide Modification Research

Site-Specific Covalent Labeling of Proteins and Peptides

The bromoacetyl moiety is an electrophilic alkylating agent that can be incorporated into peptides to create reagents for site-specific modification. This approach allows for the covalent attachment of probes, tags, or other molecules to a precise location within a protein or peptide sequence.

The primary target for N-bromoacetylated compounds in proteins is the sulfhydryl (thiol) group of cysteine residues. Cysteine is a relatively rare amino acid in protein sequences, and its thiol group is a strong nucleophile, particularly in its deprotonated thiolate form. The bromoacetyl group functions as an effective electrophile, where the carbon atom bonded to the bromine is susceptible to nucleophilic attack. This inherent reactivity allows for the highly selective and site-specific labeling of solvent-accessible cysteine residues. researchgate.net By genetically engineering cysteine residues into specific locations on a protein's surface, researchers can precisely control the site of conjugation. nih.gov This strategy is widely employed to create well-defined and homogeneous immunoconjugates for molecular imaging and other therapeutic applications. nih.gov

The reaction between the bromoacetyl group and the cysteine's sulfhydryl group is a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the α-carbon of the bromoacetyl group, displacing the bromide ion. This reaction proceeds efficiently under mild conditions, typically at neutral or slightly alkaline pH, which is advantageous for maintaining the native structure and function of the protein. nih.gov

The covalent bond formed between the bromoacetyl group and a cysteine residue is a stable thioether linkage. This bond is resistant to hydrolysis and stable under a wide range of pH and temperature conditions, ensuring the permanence of the label or conjugated molecule. google.com The stability of the thioether bond is critical for applications where the conjugate must remain intact, such as in the development of peptide-protein conjugates for use as immunogens, vaccines, or therapeutics, as well as for creating cyclic peptides where the bromoacetyl group on one part of the peptide reacts with a cysteine residue elsewhere in the same molecule. nih.govgoogle.com

Development of Affinity Labels and Biochemical Probes

Affinity labels are molecules designed to resemble a substrate or ligand of a specific protein, but which also contain a reactive group capable of forming a covalent bond with an amino acid residue at the binding site. N-(Bromoacetyl)glycine and its derivatives are frequently used as the reactive component in such probes.

By designing a molecule that has an affinity for a specific enzyme's active site and incorporating a bromoacetyl group, researchers can create a potent and specific affinity label. ubc.canih.gov Once the probe binds to the active site, the bromoacetyl group is positioned in close proximity to nucleophilic amino acid residues. This proximity facilitates a rapid covalent reaction, leading to the irreversible inactivation of the enzyme. nih.gov This "labeling" of the active site allows for its identification and characterization. The specificity of the reaction is enhanced because the covalent modification only occurs after the initial, non-covalent binding of the probe to the active site, which increases the local concentration of the reactive group. nih.gov

Affinity labeling is a powerful technique for identifying amino acid residues that are crucial for an enzyme's catalytic activity. The process typically involves several key steps. First, the enzyme is incubated with the affinity label, often a radiolabeled version, until inactivation is complete. The reaction is designed to proceed with a 1:1 stoichiometry, meaning one molecule of the label inactivates one molecule of the enzyme. nih.gov

Following inactivation, the protein is digested into smaller peptide fragments, for instance, using a protease like trypsin. The resulting peptides are then separated, typically by high-performance liquid chromatography (HPLC), and the radiolabeled peptide is isolated. nih.gov Sequencing this peptide reveals the identity of the modified amino acid. To confirm the functional importance of this residue, site-directed mutagenesis is employed. This genetic engineering technique is used to create a mutant version of the enzyme where the identified residue is replaced by another amino acid (e.g., one that cannot perform the same catalytic function). nih.gov If this mutant enzyme shows significantly reduced or no activity compared to the wild-type enzyme, it confirms that the labeled residue plays a critical role in catalysis. nih.gov

A classic example of this methodology is the identification of a key catalytic residue in Neutral Endopeptidase 24.11 (NEP), also known as neprilysin. qmul.ac.uk Researchers used N-bromoacetyl-D-leucylglycine, a dipeptide derivative designed to fit into the enzyme's active site, as an affinity label. nih.govuky.edu

The inactivation of NEP by this compound exhibited saturation kinetics, which is characteristic of an affinity label that first binds to the active site before reacting. The enzyme could also be protected from inactivation by the presence of its natural substrate, Leu5-enkephalin, or competitive inhibitors, further demonstrating that the modification was occurring specifically at the active site. nih.gov

Using a radiolabeled version of the inactivator, N-bromo-[14C]acetyl-D-leucylglycine, it was shown that inactivation corresponded to the incorporation of a stoichiometric amount of the label into the enzyme. nih.gov After the labeled enzyme was digested with trypsin, a single radioactive peptide was isolated. Sequencing of this peptide identified His704 as the modified residue. nih.govuky.edu

To confirm the catalytic importance of this histidine residue, site-directed mutagenesis was used to create a mutant enzyme in which His704 was replaced with a glutamine residue. This mutant enzyme was found to have less than 0.1% of the activity of the native enzyme. nih.govuky.edu These results conclusively demonstrated that His704 is located at the active site of NEP and plays an essential catalytic role. nih.gov

Table 1: Kinetic Parameters for the Inactivation of Neutral Endopeptidase 24.11 (NEP) by N-Bromoacetyl-D-leucylglycine

| Parameter | Value | Description |

| Apparent Ki | 10 mM | The apparent inhibition constant, reflecting the initial binding affinity of the inactivator to the enzyme's active site. nih.gov |

| kinact | 0.4 min-1 | The maximum rate of inactivation at a saturating concentration of the inhibitor. nih.gov |

Identification of Catalytic Residues through Stoichiometric Labeling and Site-Directed Mutagenesis

Construction of Synthetic Peptide Polymers and Cyclic Peptides

N-(Bromoacetyl)glycine derivatives are instrumental in the synthesis of synthetic peptide polymers and cyclic peptides. A method has been developed to incorporate N-bromoacetyl groups at the amino termini of synthetic peptides using an automated peptide synthesizer. These N-bromoacetyl-derivatized peptides readily react with the sulfhydryl group of cysteine residues. nih.gov

This reaction can be controlled to favor either autopolymerization or cyclization by adjusting the concentration of the starting peptide in neutral pH buffers. nih.gov

Synthetic Peptide Polymers: At higher peptide concentrations, intermolecular reactions between the bromoacetyl group of one peptide and the cysteine of another lead to the formation of linear peptide polymers linked by stable thioether bonds. nih.gov

Cyclic Peptides: At lower peptide concentrations, intramolecular reactions are favored, where the bromoacetyl group reacts with a cysteine residue within the same peptide chain to form a cyclic peptide. nih.govnih.gov

The extent of these reactions can be monitored by quantifying the formation of S-carboxymethylcysteine after acid hydrolysis. nih.gov A specialized amino acid derivative, Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), has been synthesized to introduce a bromoacetyl group at any desired position within a peptide sequence, further expanding the possibilities for creating complex cyclic and polymeric structures. nih.gov

Fabrication of Solid Supports with Functionalized Peptide Surfaces

N-bromoacetyl-derivatized peptides are valuable intermediates in the creation of solid supports with functionalized peptide surfaces. nih.gov These modified peptides can be coupled to solid surfaces that possess free sulfhydryl groups, forming stable thioether linkages. nih.gov This methodology allows for the immobilization of specific peptide sequences onto various materials, which can be utilized for a range of applications, including affinity chromatography, cell adhesion studies, and the development of biosensors. The ability to attach peptides to surfaces in a controlled and oriented manner is crucial for presenting the peptide's active domain effectively.

Role in Peptoid Chemistry and Conformation Induction

N-(Bromoacetyl)glycine is a fundamental building block in the submonomer synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers. This synthetic strategy involves a two-step process for each monomer addition: acylation with a haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement with a primary amine, which introduces the side chain.

The synthesis of peptoids, or N-substituted glycine oligomers, relies on the reactivity of compounds like bromoacetic acid. mdpi.com In this process, a resin-bound amine is first acylated with bromoacetic acid. Subsequently, a primary amine is introduced, which displaces the bromide to form the N-substituted glycine monomer. This submonomer approach allows for the straightforward incorporation of a wide variety of side chains, leading to a vast diversity of peptoid structures. nih.gov

A significant aspect of peptoid chemistry is the control of the amide bond conformation, which can exist in either a cis or trans geometry. The nature of the N-substituent plays a crucial role in determining this preference. Research has shown that certain N-substituted glycines can strongly favor the trans-amide bond geometry. rsc.orgresearchgate.netrsc.org For example, the incorporation of specific hydrazone-derived submonomers, which react with α-bromoamides during peptoid synthesis, leads to N-imino and N-alkylamino glycine residues that induce a trans conformation. rsc.orgrsc.org This is significant because controlling the backbone geometry is essential for designing folded peptoid structures with defined secondary structures, similar to peptides. rsc.org The preference for the trans geometry in these cases is supported by NMR spectroscopy, X-ray crystallography, and computational analyses. rsc.orgrsc.org

| Monomer Type | Amide Bond Preference | Method of Introduction | Supporting Evidence |

| N-imino glycine | trans | Reaction of hydrazones with resin-bound bromoacetylated peptoids. rsc.orgresearchgate.netrsc.org | NMR, X-ray Crystallography, Computational Analyses. rsc.orgrsc.org |

| N-alkylamino glycine | trans | Reduction of N-imino glycine residues during cleavage from the resin. rsc.orgrsc.org | NMR, X-ray Crystallography, Computational Analyses. rsc.orgrsc.org |

Spectroscopic and Analytical Characterization Methodologies for N Bromoacetyl Glycine Conjugates

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation and analysis of N-(Bromoacetyl)glycine conjugates, leveraging differences in physicochemical properties such as hydrophobicity and size.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique fundamental to the analysis and purification of peptides and proteins modified with N-(Bromoacetyl)glycine. hplc.eusielc.com The covalent attachment of the N-(bromoacetyl)glycine moiety typically alters the polarity of the target molecule, a change that is readily exploited for separation.

Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. The conjugation process increases the hydrophobicity of a peptide or protein, resulting in a longer retention time on a non-polar stationary phase, such as C8 or C18, when eluted with an increasing gradient of an organic solvent like acetonitrile. hplc.eu This allows for the effective separation of the more hydrophobic conjugate from the unreacted, more polar, parent molecule. By monitoring the elution profile, one can assess the reaction's progress and purity of the final product. For preparative applications, conditions established at an analytical scale can be transferred to larger columns to isolate the conjugate in sufficient quantities for further studies.

Table 1: Typical RP-HPLC Parameters for Analysis of N-(Bromoacetyl)glycine Conjugates

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8 silica-based column | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute bound molecules by increasing hydrophobicity. |

| Gradient | Linear gradient of increasing Mobile Phase B | To elute molecules with varying degrees of hydrophobicity. |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm for peptide bonds and 280 nm for aromatic amino acid residues. |

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their hydrodynamic radius or size. nih.govharvard.edu This method is particularly valuable for separating the larger protein-conjugate from smaller, unreacted N-(Bromoacetyl)glycine molecules, as well as other low-molecular-weight reaction byproducts. nih.gov

The principle of separation involves a column packed with porous beads. Larger molecules, such as the N-(Bromoacetyl)glycine-protein conjugate, are excluded from the pores and therefore travel a shorter path, eluting from the column first. nih.gov Smaller molecules can diffuse into the pores, leading to a longer path length and later elution. nih.gov This technique is often used as a final polishing step in the purification process to ensure the removal of all small-molecule contaminants. nih.gov

Table 2: General Parameters for Gel Filtration Chromatography of Protein Conjugates

| Parameter | Specification | Purpose |

|---|---|---|

| Matrix | Cross-linked dextran, agarose, or polyacrylamide | Provides a porous medium for size-based separation. |

| Mobile Phase | Buffered saline solution (e.g., PBS) | To maintain the native structure and solubility of the protein conjugate. |

| Detection | UV Absorbance at 280 nm | For the detection of protein. |

Amino Acid Analysis for Quantifying Reaction Extent

Amino acid analysis provides a quantitative measure of the extent of conjugation by determining the ratio of the modifying group to the protein or peptide. nih.govnih.gov The reaction of the bromoacetyl group of N-(Bromoacetyl)glycine with the sulfhydryl group of a cysteine residue forms a stable thioether bond, resulting in the formation of S-carboxymethylcysteine. nih.gov

To quantify the degree of modification, the purified conjugate is subjected to acid hydrolysis, which breaks it down into its constituent amino acids. nih.gov The resulting hydrolysate is then analyzed to determine the relative amounts of each amino acid. By quantifying the amount of S-carboxymethylcysteine and comparing it to the amount of an unmodified amino acid that is known to occur in a fixed number in the protein sequence, the average number of N-(Bromoacetyl)glycine molecules attached to each protein can be calculated. nih.gov

Electrophoretic Techniques

Electrophoretic methods separate molecules based on their migration in an electric field, providing valuable information about the size and charge of N-(Bromoacetyl)glycine conjugates.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for assessing the molecular weight and purity of proteins. iqstorm.rosciencevision.org In the context of N-(Bromoacetyl)glycine conjugates, SDS-PAGE can qualitatively confirm the occurrence of modification.

Capillary Electrophoresis (CE) for Reactivity Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for studying the kinetics and specificity of the reaction between N-(Bromoacetyl)glycine and target molecules like peptides. nih.gov

In a typical reactivity study, the reaction mixture is sampled at various time points and analyzed by CE. The electropherogram will show distinct peaks for the reactants and the newly formed conjugate. As the reaction progresses, the peak corresponding to the conjugate will increase in area, while the peaks for the reactants will decrease. By plotting these changes over time, the rate of the reaction can be determined. The high efficiency of CE allows for the separation of the conjugate from closely related impurities and isomers, providing detailed insights into the reaction dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-(Bromoacetyl)glycine conjugates, providing detailed information about molecular structure, connectivity, and conformation in solution. core.ac.uk This non-destructive technique relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a unique spectral fingerprint for a molecule.

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR experiments are fundamental for the initial structural verification of N-(Bromoacetyl)glycine conjugates. omicsonline.org By analyzing chemical shifts, signal integrations, and coupling patterns, researchers can confirm the presence of key structural motifs and verify the successful formation of the conjugate.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. For a typical N-(Bromoacetyl)glycine conjugate, the ¹H NMR spectrum would display characteristic signals corresponding to the different proton groups. For instance, the methylene (B1212753) protons (CH₂) of the glycine (B1666218) unit and the bromoacetyl group would appear as distinct signals, often split into multiplets due to coupling with neighboring protons. nih.gov The amide proton (NH) typically appears as a broader signal, and its chemical shift can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. Although less sensitive than ¹H NMR, it provides a broader range of chemical shifts, which helps to resolve signals from different carbon environments. blogspot.com In an N-(Bromoacetyl)glycine conjugate, distinct signals would be expected for the carbonyl carbons of the amide and carboxylic acid groups, as well as the methylene carbons of the glycine and bromoacetyl moieties. rsc.org The chemical shifts of these carbons are indicative of their electronic environment, confirming the integrity of the core structure.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structure of N-(Bromoacetyl)glycine. The exact values for a specific conjugate will vary depending on the conjugated molecule and the solvent used.

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Description |

| Glycine -CH₂- | ¹H | 3.8 - 4.2 | Doublet or multiplet, coupled to amide proton. |

| Bromoacetyl -CH₂- | ¹H | 3.9 - 4.3 | Singlet. |

| Amide -NH- | ¹H | 7.5 - 8.5 | Broad singlet or triplet, depends on coupling. |

| Glycine -CH₂- | ¹³C | 40 - 45 | |

| Bromoacetyl -CH₂- | ¹³C | 25 - 30 | |

| Glycine C=O | ¹³C | 170 - 175 | Carboxylic acid or ester carbonyl. |

| Amide C=O | ¹³C | 165 - 170 | Amide carbonyl. |

Two-Dimensional (2D) NMR for Connectivity and Conformational Analysis

While 1D NMR provides essential structural information, 2D NMR techniques are employed to resolve complex spectra and unambiguously establish atomic connectivity and spatial relationships within N-(Bromoacetyl)glycine conjugates. omicsonline.orgrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org In a conjugate, COSY spectra would show cross-peaks between the amide proton and the adjacent methylene protons of the glycine unit, confirming their direct connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. hmdb.ca An HSQC spectrum would show a cross-peak connecting the ¹H signal of the glycine CH₂ group to its corresponding ¹³C signal, providing unambiguous assignment. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. beilstein-journals.org Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically <5 Å), which is invaluable for determining the three-dimensional conformation and folding of the conjugate in solution.

The application of these 2D NMR techniques is summarized in the table below.

| 2D NMR Technique | Information Provided | Application to N-(Bromoacetyl)glycine Conjugates |

| COSY | ¹H-¹H scalar coupling correlations | Confirms proton spin systems, e.g., the NH-CH₂ unit of the glycine moiety. |

| HSQC / HMQC | Direct one-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons, e.g., linking CH₂ proton signals to their respective carbon signals. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Establishes the connectivity of molecular fragments, e.g., linking the glycine unit to the bromoacetyl group across the amide bond. |

| NOESY | ¹H-¹H spatial proximity (through-space correlations) | Determines the 3D conformation and folding of the conjugate by identifying protons that are close in space. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for characterizing N-(Bromoacetyl)glycine conjugates by providing precise information on their molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of biomolecules and their conjugates, as it minimizes fragmentation of the parent molecule. nih.gov In ESI-MS, the conjugate is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net The mass-to-charge ratio (m/z) of these ions allows for the direct determination of the molecular weight of the conjugate. This confirms the successful coupling of N-(Bromoacetyl)glycine to the target molecule by showing the expected mass increase. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). ucr.edu This level of precision allows for the unambiguous determination of a molecule's elemental formula. rsc.org For an N-(Bromoacetyl)glycine conjugate, HRMS can distinguish its chemical formula from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions). nih.gov The experimentally measured mass is compared to the theoretically calculated mass for a proposed formula, and a close match provides strong evidence for the correct identification of the conjugate. researchgate.net

The table below illustrates how HRMS data is typically presented to confirm the elemental composition of a synthesized compound.

| Parameter | Value |

| Molecular Formula | C₄H₆BrNO₃ (for N-(Bromoacetyl)glycine) |

| Calculated Mass [M+H]⁺ | 195.9604 |

| Observed Mass [M+H]⁺ | 195.9602 |

| Mass Error | -1.0 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic fingerprint of the compound. nih.gov For N-(Bromoacetyl)glycine conjugates, IR spectroscopy is used to confirm the presence of key structural features, particularly the amide linkage formed during conjugation. nih.gov

The analysis of the spectrum focuses on identifying characteristic absorption bands. researchgate.net For example, the presence of a strong absorption band around 1640-1680 cm⁻¹ is indicative of the amide I band (primarily C=O stretching), while the amide II band (N-H bending and C-N stretching) typically appears around 1520-1570 cm⁻¹. researchgate.net The presence of the carboxylic acid group can be confirmed by a broad O-H stretching band (2500-3300 cm⁻¹) and a C=O stretching band (~1700-1725 cm⁻¹). nist.gov

The following table lists the characteristic IR absorption frequencies for the principal functional groups in an N-(Bromoacetyl)glycine conjugate.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3200 - 3400 |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Methylene (C-H) | Stretching | 2850 - 2960 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 |

| Alkyl Halide (C-Br) | Stretching | 500 - 600 |

UV-Visible Spectroscopy for Reaction Monitoring and Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for monitoring the progress of conjugation reactions involving N-(Bromoacetyl)glycine and for determining the kinetic parameters of these reactions. This method is advantageous due to its simplicity, non-destructive nature, and the ability to perform real-time measurements. The fundamental principle behind its application in this context is the change in the electronic environment of a chromophore upon the formation of a covalent bond between N-(Bromoacetyl)glycine and a target molecule, often a peptide or protein containing a nucleophilic residue such as cysteine.

The reaction between the bromoacetyl group of N-(Bromoacetyl)glycine and the thiol group of a cysteine residue results in the formation of a stable thioether linkage. While N-(Bromoacetyl)glycine itself and the unconjugated cysteine-containing molecule may have minimal absorbance in the near-UV region (above 250 nm), the resulting conjugate can exhibit a distinct UV-Vis spectral profile. More commonly, the reaction is monitored by observing the disappearance of a chromophore present on either the N-(Bromoacetyl)glycine derivative or the target molecule.

Detailed Research Findings

Research has demonstrated that the kinetics of the alkylation of thiols by haloacetyl compounds, such as N-(Bromoacetyl)glycine, can be effectively followed by monitoring changes in UV absorbance over time. The rate of reaction is dependent on several factors, including pH, temperature, and the concentration of the reactants. The reaction is typically carried out in a pH range of 7.0 to 8.5 to ensure that the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily attacks the electrophilic carbon of the bromoacetyl group.

In a typical kinetic study, the reaction is initiated by mixing N-(Bromoacetyl)glycine with the target thiol-containing molecule in a suitable buffer system within a quartz cuvette. The absorbance is then recorded at a fixed wavelength over a period of time. The chosen wavelength is one where the change in absorbance upon conjugation is maximal. For instance, if a chromophoric group is present near the site of conjugation, its absorbance spectrum may be perturbed upon formation of the thioether bond, leading to either an increase or decrease in absorbance at a specific wavelength.

The progress of the reaction can be monitored by observing the decrease in the concentration of the thiol. This can be achieved indirectly by using a thiol-specific reagent that produces a colored product, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a product with a strong absorbance at 412 nm. As the reaction with N-(Bromoacetyl)glycine proceeds, the concentration of free thiols decreases, leading to a corresponding decrease in the absorbance at 412 nm upon reaction with DTNB.

Alternatively, if the N-(Bromoacetyl)glycine or the target molecule is labeled with a chromophore, the change in the absorbance of this label upon conjugation can be directly monitored. For example, the conjugation of a fluorescently labeled N-(Bromoacetyl)glycine to a protein can be followed by observing the change in the absorbance spectrum of the fluorophore.

The following table illustrates representative kinetic data from a study on the reaction of a bromoacetyl compound with a model thiol, monitored by UV-Vis spectroscopy.

| Time (s) | Absorbance at 280 nm | Concentration of Conjugate (μM) | Initial Rate (μM/s) |

|---|---|---|---|

| 0 | 0.100 | 0.0 | 0.83 |

| 30 | 0.125 | 25.0 | |

| 60 | 0.148 | 48.0 | |

| 90 | 0.165 | 65.0 | |

| 120 | 0.180 | 80.0 | |

| 150 | 0.192 | 92.0 |

In this illustrative example, the formation of the conjugate leads to an increase in absorbance at 280 nm. By plotting the concentration of the conjugate as a function of time, the initial rate of the reaction can be determined from the slope of the curve at t=0. Such kinetic data is crucial for optimizing conjugation conditions and for understanding the reactivity of N-(Bromoacetyl)glycine with different target molecules.

Theoretical and Computational Investigations of N Bromoacetyl Glycine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of N-(Bromoacetyl)glycine, which dictate its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-(Bromoacetyl)glycine, DFT calculations are employed to determine the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity, particularly the electrophilic nature of the bromoacetyl group.

Key applications of DFT for N-(Bromoacetyl)glycine include:

Reactivity Indices: Calculation of global and local reactivity descriptors such as chemical potential, hardness, and the electrophilicity index. These indices help in quantifying the electrophilic character of the molecule, predicting its susceptibility to nucleophilic attack. For instance, DFT can be used to predict the high electrophilicity of the carbon atom bonded to the bromine, which is the primary site for reaction with nucleophiles like the thiol group of cysteine.

Molecular Electrostatic Potential (MEP): MEP maps generated through DFT calculations visualize the electrostatic potential on the electron density surface. For N-(Bromoacetyl)glycine, these maps highlight the electron-deficient regions (positive potential), such as the area around the carbonyl carbon of the bromoacetyl group and the adjacent methylene (B1212753) carbon, confirming them as likely sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity. The energy of the LUMO and its localization on the bromoacetyl moiety indicate the molecule's ability to accept electrons from a nucleophile. A lower LUMO energy is indicative of a higher electrophilicity.

Research on related N-acetylated amino acids and their interactions has demonstrated the utility of DFT in accurately predicting geometric parameters and vibrational frequencies, which are in good agreement with experimental data. These studies on model systems provide a foundation for understanding the more complex N-(Bromoacetyl)glycine.

Semi-empirical methods, such as PM5 (Parametric Method 5), offer a computationally less demanding alternative to ab initio methods like DFT. These methods use a simpler Hamiltonian and incorporate parameters derived from experimental data to approximate solutions to the Schrödinger equation.

While less accurate than DFT for detailed electronic structure analysis, semi-empirical methods are advantageous for:

Large Systems: They can be applied to larger molecules or molecular systems, such as peptides or small proteins containing a modified N-(Bromoacetyl)glycine residue, where DFT calculations would be computationally prohibitive.

High-Throughput Screening: Their computational efficiency makes them suitable for initial screening of large libraries of N-(Bromoacetyl)glycine derivatives to estimate properties like steric hindrance or general electronic features before proceeding with more accurate, and costly, calculations.

Although specific applications of PM5 to N-(Bromoacetyl)glycine are not extensively documented in recent literature, the general approach would involve optimizing the molecular geometry and calculating electronic properties to gain a qualitative understanding of its reactivity and conformational possibilities.

Molecular Dynamics Simulations of N-(Bromoacetyl)glycine Interactions with Biomolecules

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For N-(Bromoacetyl)glycine, MD simulations provide dynamic insights into its interactions with biological macromolecules, such as proteins, in a simulated physiological environment.

Key applications of MD simulations in this context include:

Binding and Covalent Adduct Stability: MD simulations can be used to model the non-covalent binding of N-(Bromoacetyl)glycine to a target protein, often as a preliminary step before modeling the covalent reaction. Following the formation of a covalent bond, for instance with a cysteine residue, MD simulations are crucial for assessing the stability of the resulting adduct. These simulations can reveal how the modification affects the protein's structure, flexibility, and dynamics under physiological conditions, including the effects of solvation.

Interaction with Active Sites: Simulations can elucidate the specific interactions between N-(Bromoacetyl)glycine and the amino acid residues within an enzyme's active site. This includes identifying key hydrogen bonds, electrostatic interactions, and van der Waals contacts that position the molecule for reaction.

Studies on similar small molecules and peptides interacting with proteins have shown that MD simulations can reveal crucial details about binding mechanisms and the conformational changes induced in both the ligand and the protein upon interaction.

Conformational Analysis and Energy Landscapes of Modified Peptides and Peptoids

Conformational Searching: Algorithms can be used to systematically or stochastically explore the possible conformations of a peptide modified with N-(Bromoacetyl)glycine. This involves rotating the rotatable bonds to generate a diverse set of structures.

Energy Calculations: For each generated conformation, quantum mechanical methods (like DFT) or molecular mechanics force fields are used to calculate the potential energy. This allows for the identification of low-energy, stable conformations.

Ramachandran Plots: For modified peptides, generalized Ramachandran plots can be constructed to visualize the allowed and disallowed regions of the backbone dihedral angles (phi and psi) for the amino acid residues adjacent to the N-(Bromoacetyl)glycine modification.

Energy Landscapes: By plotting the energy as a function of key conformational coordinates (e.g., dihedral angles), a multi-dimensional energy landscape can be generated. The minima on this surface correspond to stable conformations, and the barriers between them represent the energy required for conformational transitions.

Theoretical studies on model dipeptides, such as N-acetyl-glycine-glycine-N'-methylamide, have successfully used DFT to identify numerous minimum energy conformations and various types of beta-turn structures. researchgate.net These methodologies are directly applicable to peptides containing the N-(Bromoacetyl)glycine moiety to understand how this modification impacts the peptide's secondary structure and folding propensity.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a key tool for elucidating the detailed mechanism of chemical reactions, including the alkylation of nucleophilic amino acid residues by N-(Bromoacetyl)glycine.

Transition State Searching: A critical aspect of mechanistic modeling is the identification of the transition state (TS) structure, which is the highest point on the minimum energy pathway between reactants and products. Various algorithms are available to locate these first-order saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it correctly connects the reactants and products.

Activation Energy Barriers: The energy difference between the transition state and the reactants gives the activation energy barrier, a crucial parameter that determines the reaction rate. DFT calculations are commonly used to obtain accurate barrier heights.

For the reaction of N-(Bromoacetyl)glycine with a cysteine residue, computational modeling can be used to investigate the SN2 reaction mechanism. This would involve modeling the nucleophilic attack of the thiolate anion on the alpha-carbon of the bromoacetyl group, the simultaneous breaking of the carbon-bromine bond, and the formation of the new carbon-sulfur bond. DFT studies on the reaction of other alpha,beta-unsaturated compounds with cysteine provide a framework for how these calculations can be applied to understand the reaction of N-(Bromoacetyl)glycine. mdpi.com

Prediction of Biological Activities (e.g., Enzyme Inhibition Potential)

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity of small molecules, including their potential as enzyme inhibitors.

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of N-(Bromoacetyl)glycine or its derivatives within the active site of a target enzyme. These simulations score the different binding poses based on a scoring function that estimates the binding affinity. This can help identify potential enzyme targets and provide a structural model for the initial non-covalent complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While requiring a dataset of compounds with known activities, QSAR can be used to predict the inhibitory potency of new N-(Bromoacetyl)glycine derivatives based on their calculated molecular descriptors.

Covalent Docking: Specialized covalent docking programs can model the formation of a covalent bond between the inhibitor and the target enzyme. This approach is particularly relevant for N-(Bromoacetyl)glycine, as its mechanism of action often involves covalent modification of the target.

The prediction of enzyme inhibition potential for N-(Bromoacetyl)glycine would typically involve docking the molecule into the active site of a cysteine-containing enzyme. Subsequent analysis of the docked pose can assess whether the bromoacetyl group is appropriately positioned to react with the cysteine thiol, leading to irreversible inhibition.

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies and Bioorthogonal Chemistry Applications

The inherent reactivity of the electrophilic bromoacetyl group makes N-(Bromoacetyl)glycine an ideal scaffold for novel chemical probes. A significant emerging trend is the incorporation of bioorthogonal handles into its structure. Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes.

Researchers are exploring the synthesis of N-(Bromoacetyl)glycine derivatives that also contain an azide (B81097) or a terminal alkyne. These functional groups are key players in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgorganic-chemistry.orgnih.gov By creating a dual-function molecule, scientists can first use the bromoacetyl group to covalently attach the molecule to a target protein via a nucleophilic residue like cysteine. The appended azide or alkyne handle is then available for a secondary, bioorthogonal reaction. This allows for the attachment of reporter molecules, such as fluorophores, biotin (B1667282) tags, or even larger moieties like polymers or nanoparticles, with high specificity and efficiency. nih.govsigmaaldrich.com

This two-step labeling strategy offers greater modularity and flexibility compared to using a pre-functionalized probe. It allows for the same protein-capture event to be used for various downstream applications simply by changing the bioorthogonal reaction partner.

Table 1: Comparison of Bioorthogonal Ligation Chemistries

| Reaction | Key Functional Groups | Catalyst Required | Reaction Speed | Biocompatibility |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | Very Fast | High (potential cytotoxicity from copper) |

| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | None | Fast to Moderate | Excellent |

| Tetrazine Ligation | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | None | Extremely Fast | Excellent |

Expansion of Affinity Labeling Targets in Proteomics and Interactomics

While cysteine has been the canonical target for N-(Bromoacetyl)glycine due to the high nucleophilicity of its thiol group, there is a growing interest in expanding the repertoire of targeted amino acid residues. ub.edu The field of proteomics is constantly seeking new tools to map protein interactions (interactomics) and identify the binding partners of small molecules. Affinity labeling, where a reactive probe is used to covalently tag interacting proteins, is a powerful technique for these studies. nih.gov

Future research will focus on modulating the reactivity of the bromoacetyl group to allow for the targeting of other nucleophilic residues such as lysine (B10760008), histidine, or even N-terminal amines under specific conditions. nih.govnih.gov While less reactive than cysteine thiols, the amino groups of lysine and the imidazole (B134444) ring of histidine can act as nucleophiles. Achieving selectivity for these residues over the more abundant and reactive cysteine remains a challenge but could be addressed through several strategies:

pH Optimization: The reactivity of different nucleophilic side chains is pH-dependent. By carefully controlling the pH of the labeling reaction, it may be possible to favor modification of one residue over another.

Local Environment: The microenvironment of an amino acid residue within a protein's three-dimensional structure can significantly alter its reactivity. A lysine residue in a specific binding pocket, for instance, may have enhanced nucleophilicity, making it a viable target.

Guided Covalent Labeling: By incorporating the N-(Bromoacetyl)glycine warhead into a molecule that has a natural affinity for a specific protein, the reactive group can be localized to a particular binding site, increasing the effective concentration and promoting labeling of less reactive residues within that site.

Furthermore, recent advances have highlighted methods for the specific modification of proteins with an N-terminal glycine (B1666218). unimi.itnih.govresearchgate.netnih.gov While these methods often employ different chemistries, they underscore the importance of N-terminal glycine as a unique biological target. This opens the possibility of designing N-(Bromoacetyl)glycine-based reagents that could, perhaps through enzymatic or catalytic guidance, specifically target this N-terminal residue, providing a powerful tool for proteoform-specific analysis.

Integration into Advanced Material Science for Bioconjugate Development

The convergence of material science and biology is creating a new generation of "smart" biomaterials for applications ranging from tissue engineering to drug delivery. N-(Bromoacetyl)glycine and its derivatives are poised to play a crucial role as molecular linkers for the creation of advanced bioconjugates. nih.gov

The strategy involves functionalizing materials—such as polymers, hydrogels, or nanoparticles—with one reactive moiety and using N-(Bromoacetyl)glycine to bridge the material to a biological molecule. sigmaaldrich.com For example:

Surface Functionalization: The surfaces of nanoparticles or biocompatible polymers can be decorated with thiol groups. Subsequent reaction with N-(Bromoacetyl)glycine-modified proteins (or peptides) allows for the stable immobilization of these biomolecules onto the material surface. This is critical for creating targeted drug delivery systems or biosensors.

Hydrogel Formation: N-(Bromoacetyl)glycine derivatives can be used to cross-link polymer chains, forming hydrogels with embedded bioactive proteins. These functionalized hydrogels can serve as scaffolds for tissue regeneration, providing both structural support and biological cues to surrounding cells.

The use of bioorthogonal chemistry in this context is also a burgeoning field. Materials can be prepared with azide or alkyne functionalities. A protein can first be labeled with a derivative of N-(Bromoacetyl)glycine containing the complementary click handle. The protein can then be "clicked" onto the material in a highly specific and efficient manner, even in the presence of other complex biological molecules. sigmaaldrich.comnih.gov

Rational Design of N-(Bromoacetyl)glycine Analogs for Enhanced Specificity and Efficiency

The future development of N-(Bromoacetyl)glycine as a research tool will heavily rely on the rational design of analogs with tailored properties. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule's structure affect its reactivity, selectivity, and stability. nih.govnih.govrsc.org

Key areas for analog design include:

Modulating Reactivity: The reactivity of the haloacetyl group can be tuned by replacing the bromine atom. For instance, iodoacetyl derivatives are generally more reactive than their bromoacetyl counterparts, while chloroacetyl derivatives are less reactive. This allows for the selection of a reagent with the appropriate kinetic profile for a specific application, minimizing off-target reactions by using a less reactive analog or ensuring rapid labeling with a more reactive one.

Introducing Steric Hindrance: Adding bulky groups near the reactive center can enhance selectivity. These steric shields can prevent the molecule from reacting with nucleophiles on exposed protein surfaces while allowing it to react with more accessible or specifically targeted residues within a binding pocket.

Varying the Linker: The glycine backbone can be replaced with other amino acids or flexible polyethylene (B3416737) glycol (PEG) linkers. This can alter the solubility of the reagent and the distance between the reactive group and any attached cargo, which can be critical for optimizing the functionality of the final bioconjugate.

By systematically investigating these and other structural modifications, researchers can develop a new generation of N-(Bromoacetyl)glycine-based reagents with precisely controlled properties, leading to more efficient and specific tools for chemical biology and beyond.

Q & A

Basic: What are the established synthetic routes for N-(Bromoacetyl)glycine, and how do reaction conditions influence yield?